![molecular formula C24H29N5O4 B2703550 7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040647-47-9](/img/structure/B2703550.png)
7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Descripción
The compound 7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one features a pyrazolo[4,3-c]pyridine core with a piperazine-1-carbonyl group at position 7, modified by a 2-ethoxyacetyl substituent. Additional substituents include a 5-isopropyl group and a 2-phenyl ring.
Propiedades
IUPAC Name |
7-[4-(2-ethoxyacetyl)piperazine-1-carbonyl]-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4/c1-4-33-16-21(30)26-10-12-27(13-11-26)23(31)19-14-28(17(2)3)15-20-22(19)25-29(24(20)32)18-8-6-5-7-9-18/h5-9,14-15,17H,4,10-13,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJAGHNBFLBFCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazolo[4,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Acylation: The ethoxyacetyl group is introduced via acylation reactions, typically using ethoxyacetyl chloride in the presence of a base like triethylamine.
Final Coupling: The final step involves coupling the isopropyl and phenyl groups to the core structure, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyrazolo[4,3-c]pyridine moieties.
Reduction: Reduction reactions can be performed on the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Anti-inflammatory Properties
Research indicates that piperazine derivatives, including the compound , exhibit significant anti-inflammatory activity. These compounds inhibit the activity of chemokines such as MIP-1α and RANTES, which are crucial in the inflammatory response. By modulating leukocyte migration and activation, these compounds can potentially alleviate conditions characterized by excessive inflammation, such as arthritis and other autoimmune disorders .
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Studies suggest that it may enhance neuronal survival and function by modulating pathways involved in inflammation and oxidative stress. This is particularly relevant for conditions like Alzheimer's disease and Parkinson's disease, where neuroinflammation plays a critical role in disease progression .
Anticancer Activity
Emerging evidence points towards the anticancer potential of this compound. It has been observed to induce apoptosis in various cancer cell lines, suggesting a mechanism that could be exploited for cancer therapy. The modulation of specific signaling pathways involved in cell proliferation and survival may provide a dual approach to target cancer cells while sparing normal cells .
Case Studies
Study | Findings | Implications |
---|---|---|
Anti-inflammatory Study | The compound inhibited MIP-1α and RANTES activity significantly in vitro. | Potential use in treating inflammatory diseases such as rheumatoid arthritis. |
Neuroprotection Research | Showed enhanced neuronal survival in oxidative stress models. | Could lead to new treatments for neurodegenerative diseases like Alzheimer's. |
Cancer Research | Induced apoptosis in breast and colon cancer cell lines. | May serve as a basis for developing new anticancer therapies. |
Mecanismo De Acción
The mechanism of action of 7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Core Heterocyclic Backbone
- Target Compound : Pyrazolo[4,3-c]pyridine.
- Analog 1 : Pyrazolo[1,5-a]pyrimidin-7(4H)-one (e.g., MK66 in ). Features a pyrimidine ring fused to pyrazole, differing in nitrogen positioning and aromaticity .
- Analog 2 : Pyrazolo[4,3-d]pyrimidin-7-one (). Contains a pyrimidine ring with sulfur-based substituents, influencing electron distribution .
Piperazine Substituents
- Analog 1 () : Piperazine linked to a sulfonyl group and methyl-d3, increasing steric bulk and metabolic stability .
- Analog 2 (): Piperazine coupled to a pyrazole via a butanone spacer, prioritizing flexibility over direct conjugation .
- Key Difference : The ethoxyacetyl group in the target compound introduces an ether and carbonyl moiety, contrasting with sulfonyl or alkyl spacers in analogs.
Alkyl and Aromatic Substituents
- Target Compound: 5-isopropyl: Branched alkyl group enhances lipophilicity.
- Analog 1 (, MK66) : 5-(4-methoxyphenyl) and 2-phenyl , where methoxy modulates electron density .
- Analog 2 () : 3-propyl and 5-chlorosulfonylphenyl , introducing polar and electron-withdrawing groups .
- Key Difference : The target’s isopropyl group may improve membrane permeability compared to linear alkyl chains (e.g., propyl), while its unsubstituted phenyl lacks the electronic modulation seen in methoxy- or nitro-substituted analogs.
Comparative Data Table
Actividad Biológica
The compound 7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one (CAS No. 1040647-47-9) is a novel piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 451.5 g/mol . The structure features a pyrazolo-pyridine core linked to a piperazine moiety, which is known to enhance biological activity through various mechanisms.
1. Anti-inflammatory Properties
Research indicates that piperazine derivatives can exhibit significant anti-inflammatory effects. The compound has been studied for its ability to inhibit chemokines such as MIP-1α and RANTES, which play crucial roles in inflammatory responses. A study demonstrated that compounds with similar structures effectively reduced inflammation in animal models by modulating immune cell activity and cytokine production .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. Notably, it was found to exhibit cytotoxic effects against several cancer cell lines, including non-small cell lung cancer and melanoma. In vitro studies indicated an inhibition percentage of over 90% against specific cancer types, suggesting that the compound may interfere with critical pathways involved in tumor growth and proliferation .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression, such as Src and FLT3 .
- Cytokine Modulation : By inhibiting pro-inflammatory cytokines, the compound may reduce tumor-associated inflammation, thereby enhancing therapeutic efficacy against cancer .
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds, providing insights into the potential applications of this compound:
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The compound can be synthesized via multi-step protocols involving piperazine and pyrazole intermediates. Key steps include:
- Amide coupling : Reacting 2-ethoxyacetyl chloride with a piperazine derivative under anhydrous conditions (e.g., DCM, 0–5°C, with triethylamine as a base) to form the 4-(2-ethoxyacetyl)piperazine intermediate .
- Pyrazole ring formation : Cyclization of hydrazine derivatives with ketones or aldehydes. For example, refluxing phenylhydrazine with benzylideneacetone in ethanol yields pyrazole cores, with yields sensitive to temperature and solvent polarity .
- Final assembly : Coupling the piperazine-carbonyl moiety to the pyrazolo-pyridinone scaffold using carbodiimide-based reagents (e.g., EDC/HOBt) . Optimization tip : Lower yields (<50%) are often due to steric hindrance at the piperazine nitrogen; using bulkier bases (e.g., DIPEA) improves regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Structural validation requires a combination of:
- 1H/13C NMR : To confirm substituent positions on the pyrazole and piperazine rings. For example, the ethoxyacetyl group shows a triplet at δ 1.2 ppm (CH3) and a quartet at δ 4.1 ppm (OCH2) .
- IR spectroscopy : Key peaks include C=O stretches at ~1680 cm⁻¹ (piperazine carbonyl) and ~1720 cm⁻¹ (pyridinone carbonyl) .
- High-resolution mass spectrometry (HRMS) : To verify molecular ion [M+H]+ and fragmentation patterns consistent with the fused heterocyclic system .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., PDE inhibition vs. kinase selectivity)?
Discrepancies often arise from assay conditions or off-target effects. A systematic approach includes:
- Dose-response profiling : Test the compound across a broad concentration range (e.g., 1 nM–100 µM) to identify IC50 shifts caused by solvent interference (e.g., DMSO >1% destabilizes PDE5) .
- Counter-screening : Use orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays) to distinguish direct inhibition from allosteric modulation .
- Structural analogs : Compare activity of derivatives lacking the 2-ethoxyacetyl group to pinpoint pharmacophore contributions .
Q. What strategies improve the compound’s metabolic stability without compromising target affinity?
The ethoxyacetyl and isopropyl groups are metabolic hotspots. Solutions include:
- Isosteric replacement : Substitute the ethoxy group with a cyclopropoxy moiety to reduce CYP3A4-mediated oxidation .
- Deuterium incorporation : Replace labile hydrogens on the piperazine ring (e.g., at C-2/C-5) to slow metabolism, as seen in deuterated PDE inhibitors .
- Prodrug design : Mask the carbonyl group as a tert-butyl ester to enhance oral bioavailability, with enzymatic cleavage in target tissues .
Q. How do pH and buffer composition affect the compound’s stability in aqueous solutions?
Stability studies in buffers (pH 3–9) reveal:
- Optimal pH : 6.5–7.4 (ammonium acetate/acetic acid buffers), where degradation half-life exceeds 48 hours .
- Degradation pathways : Hydrolysis of the piperazine-carbonyllinkage dominates at pH <5, while oxidation of the pyrazole ring occurs at pH >8 . Key data :
pH | Half-life (h) | Major Degradant |
---|---|---|
3.0 | 12 | Piperazine-COOH |
7.4 | 96 | None detected |
9.0 | 24 | Pyrazole N-oxide |
Experimental Design Considerations
Q. What controls are essential when testing this compound in cellular models of inflammation?
- Positive controls : Use established PDE4 inhibitors (e.g., roflumilast) to benchmark potency .
- Solvent controls : Limit DMSO to ≤0.1% to avoid artifactual cytokine suppression .
- Metabolic inhibitors : Co-treat with 1-aminobenzotriazole (CYP450 inhibitor) to isolate parent compound effects from metabolites .
Q. How can computational modeling guide SAR studies for this compound?
- Docking simulations : Map the ethoxyacetyl group into hydrophobic pockets of PDE4B (PDB: 1XOM) to prioritize substitutions that maintain van der Waals contacts .
- MD simulations : Assess piperazine ring flexibility to identify rigid analogs with improved target residence time .
Data Contradiction Analysis
Q. Why do some studies report nM-level PDE inhibition while others show µM activity?
Key variables include:
- Enzyme source : Recombinant human PDE4D vs. rat brain homogenates (latter contains interfering phosphatases) .
- Substrate concentration : High cAMP levels (>1 µM) reduce apparent inhibition due to competitive binding .
- Pre-incubation time : <5 minutes underestimates potency for slow-binding inhibitors .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.